molecular formula C14H13N3O4S B8041273 4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid

4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid

Cat. No.: B8041273
M. Wt: 319.34 g/mol
InChI Key: JVCJWZVEDBBXMY-UHFFFAOYSA-N
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Description

4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a benzotriazole moiety substituted with methoxy and methyl groups, as well as a benzenesulfonic acid group.

Chemical Reactions Analysis

4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can potentially convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The benzotriazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(5-Methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid can be compared with other benzotriazole derivatives, such as:

    2-(2-Hydroxyphenyl)benzotriazole: Known for its UV-absorbing properties and use in sunscreens.

    5-Chloro-2-(2,4-dichlorophenyl)benzotriazole: Used as a corrosion inhibitor in various industrial applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzenesulfonic acid group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-methoxy-6-methylbenzotriazol-2-yl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-9-7-12-13(8-14(9)21-2)16-17(15-12)10-3-5-11(6-4-10)22(18,19)20/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJWZVEDBBXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1OC)C3=CC=C(C=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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